molecular formula C10H20N2O4 B3054428 methyl N-[6-(methoxycarbonylamino)hexyl]carbamate CAS No. 6030-54-2

methyl N-[6-(methoxycarbonylamino)hexyl]carbamate

Cat. No.: B3054428
CAS No.: 6030-54-2
M. Wt: 232.28 g/mol
InChI Key: DXZCANUBKZARPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate, also known as Dimethyl 1,6-hexanediylbiscarbamate, is a chemical compound with the CAS Number 6030-54-2 . It serves as a versatile synthetic intermediate and building block in organic and materials chemistry. Its structure, featuring two carbamate groups linked by a hexylene spacer, makes it valuable for researchers developing more complex molecular architectures. This biscarbamate compound can be utilized in polymer science to modify material properties and enhance characteristics like adhesion or self-assembly . Furthermore, its potential as a scaffold in pharmaceutical research allows for the design and synthesis of novel biologically active molecules . As a reagent, it is particularly useful in amide bond formation and other conjugation chemistries, enabling the creation of custom organic molecules and advanced materials such as Metal-Organic Frameworks (MOFs) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl N-[6-(methoxycarbonylamino)hexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-15-9(13)11-7-5-3-4-6-8-12-10(14)16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZCANUBKZARPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCCCCCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284219
Record name methyl N-[6-(methoxycarbonylamino)hexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6030-54-2
Record name NSC36256
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl N-[6-(methoxycarbonylamino)hexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate involves the reaction of hexylamine with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate can undergo several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound :

  • Structure: Features a linear hexyl backbone with methoxycarbonylamino (-NH-C(O)-OCH₃) and methyl carbamate (-O-C(O)-NH-CH₃) groups at the terminal positions.
  • Key Applications : Intermediate in polymer chemistry and drug delivery systems due to its bifunctional reactivity .

Comparative Compounds :

tert-Butyl N-[6-(Methylamino)hexyl]carbamate (CID 76179868) Structure: Substitutes the methyl carbamate with a tert-butyl carbamate group (-O-C(O)-C(CH₃)₃) and a methylamine (-NH-CH₃) substituent. Molecular Formula: C₁₂H₂₆N₂O₂. Key Differences: The bulky tert-butyl group enhances steric hindrance, reducing hydrolysis susceptibility compared to the target compound. This improves stability in acidic environments .

Allyl N-(6-Hydroxyhexyl)carbamate Structure: Contains an allyloxycarbonylamino group (-NH-C(O)-O-CH₂-CH=CH₂) and a terminal hydroxyl (-OH) group. Key Differences: The allyl group enables thiol-ene click chemistry, while the hydroxyl group increases hydrophilicity. This makes it suitable for bioconjugation and hydrogel synthesis .

Ethyl N-[6-(Ethoxycarbonyl-nitro-amino)hexyl]-N-nitro-carbamate (CAS: 6268-46-8) Structure: Incorporates nitro (-NO₂) and ethoxycarbonyl groups, creating a highly polarized and reactive molecule. Molecular Formula: C₁₂H₂₂N₄O₈. Key Differences: The nitro groups enhance electrophilicity, favoring applications in explosives and agrochemicals. However, this also increases toxicity risks .

Physicochemical Properties and Solubility

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Solubility Profile
This compound 232.28 1.064 382.7 Soluble in DMSO, THF; sparingly in H₂O
tert-Butyl N-[6-(methylamino)hexyl]carbamate 230.34 N/A N/A Soluble in ethanol, chloroform
Allyl N-(6-hydroxyhexyl)carbamate ~215.26 N/A N/A Soluble in water, methanol
Ethyl N-[6-(ethoxycarbonyl-nitro-amino)hexyl]-N-nitro-carbamate 350.33 1.28 470.7 Insoluble in H₂O; soluble in acetone

Key Observations :

  • Hydrophilicity : The hydroxyl group in allyl N-(6-hydroxyhexyl)carbamate significantly improves water solubility compared to the target compound .
  • Thermal Stability: Ethyl N-[6-(ethoxycarbonyl-nitro-amino)hexyl]-N-nitro-carbamate’s high boiling point (470.7°C) reflects its stability under extreme conditions .

Biological Activity

Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its ability to interact with various biological molecules. The chemical structure can be represented as follows:

C1H1NO2C1H1NO2\text{C}_1\text{H}_1\text{N}\text{O}_2\text{C}_1\text{H}_1\text{N}\text{O}_2

This compound is characterized by its methoxycarbonyl and hexyl substituents, which contribute to its solubility and reactivity.

The primary mechanism of action for this compound involves its interaction with specific enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of their activity. This property is particularly valuable in drug development, where the modulation of enzyme function can lead to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. It has been shown to inhibit certain proteases, which are critical in various biological processes including inflammation and cancer progression. The compound's ability to modify protein activity makes it a valuable tool in biochemical research.

Therapeutic Potential

The compound is under investigation for its potential therapeutic applications. Studies suggest that it may play a role in developing novel pharmaceuticals targeting specific diseases, particularly those related to enzyme dysfunction . Its safety profile and efficacy are currently being evaluated in preclinical models.

Case Studies

  • Inhibition of Proteases : A study demonstrated that this compound effectively inhibited the activity of a specific protease involved in tumor growth. This inhibition correlated with reduced cell proliferation in vitro, suggesting potential anti-cancer properties.
  • Modulation of Enzyme Activity : Another research effort highlighted the compound's ability to modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation pathways. The findings indicated that the compound could enhance endocannabinoid signaling, offering insights into pain management strategies .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits specific proteases involved in cancer progression
Modulation of FAAH ActivityEnhances endocannabinoid signaling
Potential Therapeutic ApplicationsInvestigated for novel drug development

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for methyl N-[6-(methoxycarbonylamino)hexyl]carbamate, and how do catalyst systems influence reaction efficiency?

  • Methodological Answer : The synthesis can be optimized using heterogeneous catalysis. For example, Zn/Al/Ce mixed oxides derived from hydrotalcite precursors (e.g., calcined at 500°C) show high activity for carbamate synthesis due to their basic sites and thermal stability . Key steps include:

  • Catalyst Preparation : Hydrothermal synthesis of layered double hydroxides followed by calcination.
  • Reaction Conditions : 120–150°C, 6–12 hours, solvent-free or methanol as solvent.
  • Yield Optimization : Monitor via GC-MS or HPLC; yields >80% are achievable with Ce-doped catalysts due to enhanced Lewis acidity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what functional group markers should be prioritized?

  • Methodological Answer :

  • FT-IR : Analyze N-H stretching (3200–3400 cm⁻¹), C=O (1680–1750 cm⁻¹), and C-O-C (1250–1050 cm⁻¹) .
  • NMR : ¹H NMR for methoxy protons (δ 3.6–3.8 ppm) and hexyl chain protons (δ 1.2–1.6 ppm). ¹³C NMR for carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxycarbonyl group) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbamate group.
  • Degradation Monitoring : Use HPLC with UV detection (λ = 210–230 nm) to track degradation products. Stability studies in buffers (pH 4–9) show <5% degradation over 30 days at 4°C .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate the electronic properties or biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) to analyze HOMO-LUMO gaps (e.g., ~5 eV for carbamates) and electrostatic potential (MEP) surfaces .
  • Molecular Docking : Use AutoDock Vina to study interactions with enzymes (e.g., acetylcholinesterase). The hexyl chain may occupy hydrophobic pockets, while the carbamate group forms hydrogen bonds .

Q. How do solvent polarity and temperature affect the reaction kinetics of carbamate bond formation in its synthesis?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attack but may reduce selectivity. Methanol balances solubility and reactivity.
  • Kinetic Studies : Use in situ FT-IR to monitor carbamate formation. Arrhenius plots (ln k vs. 1/T) reveal activation energies (~50–70 kJ/mol) .

Q. What strategies resolve contradictions in catalytic activity data for carbamate synthesis under varying conditions?

  • Methodological Answer :

  • Catalyst Characterization : XRD and BET analysis to confirm crystallinity and surface area. For example, Ce-doped catalysts show 20% higher surface area than undoped analogs .
  • Data Reconciliation : Compare turnover frequencies (TOF) across studies. Discrepancies may arise from moisture sensitivity or metal leaching, addressed via TGA-MS or ICP-OES .

Q. How does the hexyl linker length and methoxycarbonylamino substitution impact physicochemical properties?

  • Methodological Answer :

  • LogP Calculations : Use ChemDraw or ACD/Labs to predict logP (~2.5), indicating moderate hydrophobicity.
  • Solubility : The hexyl chain reduces aqueous solubility (experimental: <1 mg/mL in water), necessitating DMSO for biological assays .

Q. What advanced NMR techniques (e.g., 2D NMR) can clarify ambiguous structural assignments?

  • Methodological Answer :

  • HSQC and HMBC : Correlate ¹H-¹³C couplings to confirm methoxycarbonylamino connectivity.
  • NOESY : Detect spatial proximity between hexyl chain protons and aromatic groups in derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl N-[6-(methoxycarbonylamino)hexyl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl N-[6-(methoxycarbonylamino)hexyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.